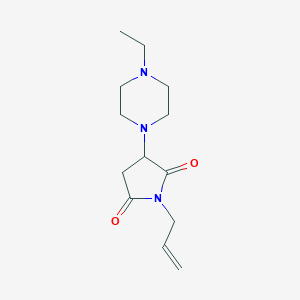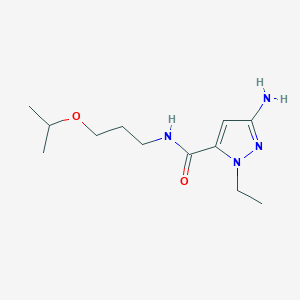![molecular formula C26H28F3N3O3S B2636991 3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422276-11-7](/img/structure/B2636991.png)
3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C26H28F3N3O3S and its molecular weight is 519.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Structural Analysis and Comparison
Compounds with complex structures, including those with piperazine, piperidine, and quinoline moieties, are often the subject of structural analysis to understand their crystal structure and molecular interactions. Such studies provide foundational knowledge that can be crucial for the development of new materials or drugs. For instance, the hydrochloride salt of a structurally complex compound was crystallized and its structure was analyzed and compared with a fluorinated analogue, highlighting the significance of molecular structure in the functionality of the compound (Ullah & Stoeckli-Evans, 2021).
2. Antimicrobial Activity
Compounds containing piperazine and piperidine structures are frequently investigated for their antimicrobial properties. The synthesis and evaluation of these compounds against various bacterial and fungal strains can lead to the development of new antimicrobial agents. An example includes the synthesis of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones with substituted piperazines and piperidines, showing noteworthy activity against certain bacteria and fungi, indicating potential leads for drug discovery (Patel et al., 2012).
3. Antineoplastic Activity
Some derivatives of compounds with structural elements like piperidin-1-ylmethyl and phenyl groups have been evaluated for their anticancer activities. Studies on these compounds involve understanding their efficacy against specific cancer cell lines and analyzing their structure-activity relationships to enhance their antineoplastic properties (Arul & Smith, 2016).
4. Synthesis and Biological Action Studies
The synthesis of new hybrid molecules incorporating moieties like 1,3,5-triazine, piperidine, and hydroquinoline and studying their biological actions form a significant area of research. These studies aim to explore the potential pharmacological properties of these compounds, such as their anticoagulant activities, by understanding their interaction with biological molecules and pathways (ChemChemTech, 2023).
Mechanism of Action
Target of Action
3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one primarily targets the dopamine D2 receptors in the central nervous system. These receptors play a crucial role in modulating neurotransmission, influencing mood, behavior, and cognition. By binding to these receptors, this compound can alter the dopaminergic signaling pathways, which are often implicated in various psychiatric and neurological disorders .
Mode of Action
The compound this compound interacts with dopamine D2 receptors by acting as an antagonist. This means it binds to the receptors without activating them, thereby blocking dopamine from binding and activating these receptors. This blockade results in a decrease in dopaminergic activity, which can help mitigate symptoms of disorders such as schizophrenia and bipolar disorder .
Biochemical Pathways
The action of this compound affects several biochemical pathways, primarily those involving dopamine. By inhibiting dopamine D2 receptors, the compound reduces the downstream effects of dopamine signaling, which includes the modulation of cyclic AMP (cAMP) levels and the activity of protein kinase A (PKA). These changes can influence various cellular processes, including gene expression, neuronal excitability, and synaptic plasticity .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically administered orally, where it is absorbed through the gastrointestinal tract. It is then distributed throughout the body, crossing the blood-brain barrier to reach its central nervous system targets. The metabolism of the compound occurs primarily in the liver, where it is broken down by cytochrome P450 enzymes. Finally, the metabolites are excreted via the kidneys. These pharmacokinetic properties influence the bioavailability and duration of action of the compound .
Result of Action
The molecular and cellular effects of this compound include the reduction of hyperactive dopaminergic signaling, which can alleviate symptoms of psychosis, mania, and other related conditions. At the cellular level, this results in decreased neuronal excitability and altered gene expression patterns, contributing to the therapeutic effects observed in patients .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These include pH levels, temperature, and the presence of other chemicals or medications. For instance, acidic or basic conditions can affect the stability of the compound, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs can alter its pharmacokinetics and pharmacodynamics, potentially impacting its therapeutic efficacy .
: Information synthesized from various sources on the mechanism of action and pharmacological properties of similar compounds.
properties
IUPAC Name |
3-[6-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-6-oxohexyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O3S/c27-26(28,29)19-8-6-7-18(17-19)25(35)12-15-31(16-13-25)22(33)11-2-1-5-14-32-23(34)20-9-3-4-10-21(20)30-24(32)36/h3-4,6-10,17,20,35H,1-2,5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMHLBWJCUZVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCCCN3C(=O)C4C=CC=CC4=NC3=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide](/img/structure/B2636909.png)



![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)
![2-Methoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2636919.png)
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2636920.png)


![(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2636924.png)

![2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2636927.png)

